molecular formula C12H9BN2O3S B7953752 {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid

{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid

Cat. No.: B7953752
M. Wt: 272.09 g/mol
InChI Key: JIRLSHYSJMQQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid (CAS: 2377609-61-3) is a heterocyclic boronic acid derivative featuring a 1,3,4-oxadiazole core linked to a thiophene moiety and a phenylboronic acid group. It has a molecular formula of $ \text{C}{12}\text{H}{9}\text{BN}{2}\text{O}{3}\text{S} $, a molecular weight of 272.09 g/mol, and a purity of 96% . Its structure combines electron-rich thiophene and oxadiazole moieties, which may enhance binding affinity in biological systems .

Properties

IUPAC Name

[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BN2O3S/c16-13(17)9-4-1-3-8(7-9)11-14-15-12(18-11)10-5-2-6-19-10/h1-7,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRLSHYSJMQQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CS3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of a hydrazide with a thiophene carboxylic acid derivative to form the oxadiazole ring. This intermediate can then be coupled with a boronic acid derivative using Suzuki-Miyaura cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed cross-coupling reactions, forming C–C bonds with aryl/heteroaryl halides. This reaction is critical for synthesizing biaryl architectures in medicinal and materials chemistry.

Key Parameters:

Reagents/ConditionsMajor ProductsReferences
Aryl halide, Pd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivatives with oxadiazole

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the C–C bond .

Example :
Reaction with 4-bromotoluene under Pd catalysis yields 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]biphenyl-4'-methylboronic acid.

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent.

Key Parameters:

Reagents/ConditionsMajor ProductsReferences
H₂O₂ (30%), AcOH, 50°CThiophene sulfoxide
KMnO₄, H₂O, 70°CThiophene sulfone

Mechanism :
Electrophilic attack on the sulfur atom in thiophene, followed by oxygen insertion.

Structural Impact :
Oxidation alters electronic properties, potentially enhancing biological activity (e.g., antimicrobial effects) .

Reduction Reactions

The 1,3,4-oxadiazole ring can be reduced to form amines or imines under controlled conditions.

Key Parameters:

Reagents/ConditionsMajor ProductsReferences
LiAlH₄, THF, reflux1,2-Diaminoethylene derivative
H₂, Pd/C, EtOHPartially saturated oxadiazole

Mechanism :
Hydride attack at the electrophilic carbon of the oxadiazole ring, leading to ring opening or saturation.

Electrophilic Substitution on Thiophene

The thiophene moiety participates in halogenation and Friedel-Crafts alkylation.

Key Parameters:

Reagents/ConditionsMajor ProductsReferences
Br₂, FeCl₃, CH₂Cl₂, 0°C5-Bromothiophene derivative
CH₃I, AlCl₃, 25°C5-Methylthiophene derivative

Regioselectivity :
Substitution occurs preferentially at the 5-position of thiophene due to electronic directing effects .

Boronic Acid-Specific Reactions

The boronic acid group engages in protodeboronation and esterification under acidic or alcoholic conditions.

Key Parameters:

Reagents/ConditionsMajor ProductsReferences
HCl (aq), refluxProtodeboronated arene
Neopentyl glycol, tolueneBoronate ester

Applications :
Boronate esters stabilize the compound for storage and enable controlled release in synthetic workflows .

Biological Pathway Interactions

While not a direct chemical reaction, the compound’s boronic acid and oxadiazole groups facilitate reversible interactions with biological targets:

  • Enzyme inhibition : Binds serine proteases via boronate–hydroxyl interactions .

  • Receptor antagonism : Disrupts chemokine signaling (e.g., CXCR1/2) .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid exhibits promising anticancer properties. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.0
A549 (Lung Cancer)18.5
HeLa (Cervical Cancer)9.0

The compound's mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation, leading to G1 phase arrest in the cell cycle .

Antimicrobial Properties

The compound has also shown activity against various microbial strains. For instance, it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Organic Electronics

Due to its unique electronic properties, {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is being investigated for use in organic semiconductors and light-emitting diodes (LEDs). The thiophene moiety contributes to the compound's electron transport capabilities, making it suitable for applications in organic photovoltaic devices .

Sensor Development

The compound's boronic acid functionality allows it to form reversible covalent bonds with diols, making it an excellent candidate for developing chemical sensors for detecting sugars and other biomolecules .

Mechanistic Insights

Research has focused on understanding how {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid interacts with biological macromolecules. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways associated with cancer progression .

Case Studies

One notable case study involved the use of this compound in a therapeutic context where it was administered to mice bearing tumor xenografts. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. This involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Regioisomers

  • {4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid (BB-0677) :
    • Structural Difference : The oxadiazole ring is a 1,2,4-regioisomer, and the boronic acid is para-substituted on the phenyl ring (vs. meta in the target compound) .
    • Properties : Molecular weight = 272.09 g/mol, purity = 96% (similar to the target compound). The altered substitution pattern may influence electronic distribution and steric accessibility in cross-coupling reactions .

Substituent Variations

  • [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid :
    • Key Difference : A bulky tert-butyl group replaces the thiophene, reducing π-conjugation but increasing hydrophobicity.
    • Properties : $ \text{C}{12}\text{H}{15}\text{BN}{2}\text{O}{3} $, pKa = 7.45 (predicted), density = 1.22 g/cm³. The tert-butyl group may hinder intermolecular interactions compared to the planar thiophene .
  • 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid :
    • Key Difference : Ethyl substituent instead of thiophene.
    • Properties : $ \text{C}{10}\text{H}{11}\text{BN}{2}\text{O}{3} $, molecular weight = 218.02 g/mol. The smaller alkyl group may enhance solubility but reduce electronic conjugation .

Functional Group Modifications

  • [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid :
    • Key Difference : Boronic acid is directly attached to thiophene (vs. phenyl in the target compound).
    • Properties : CAS 26076-46-0, purity = 95%. Direct thiophene-boronic acid linkage may alter reactivity in metal-catalyzed couplings .
  • 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid: Key Difference: Trifluoromethylphenyl and propanoic acid substituents. Properties: $ \text{C}{12}\text{H}{9}\text{F}{3}\text{N}{2}\text{O}_{3} $.

Table 1: Comparative Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%) Key Substituent
Target Compound 2377609-61-3 $ \text{C}{12}\text{H}{9}\text{BN}{2}\text{O}{3}\text{S} $ 272.09 96 Thiophene, 1,3,4-oxadiazole
BB-0677 (1,2,4-oxadiazole isomer) 2377608-39-2 $ \text{C}{12}\text{H}{9}\text{BN}{2}\text{O}{3}\text{S} $ 272.09 96 Thiophene, 1,2,4-oxadiazole
[3-(5-tert-Butyl-oxadiazolyl)phenyl]boronic acid 2377605-89-3 $ \text{C}{12}\text{H}{15}\text{BN}{2}\text{O}{3} $ 246.07 - tert-Butyl
3-(5-Ethyl-oxadiazolyl)phenyl]boronic acid 2377609-48-6 $ \text{C}{10}\text{H}{11}\text{BN}{2}\text{O}{3} $ 218.02 - Ethyl

Biological Activity

The compound {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is a derivative of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is C11H10BN3O2SC_{11}H_{10}BN_3O_2S with a molecular weight of approximately 233.08 g/mol. The structure features a phenyl ring connected to a thiophene-substituted oxadiazole moiety, which is critical for its biological interactions.

1. Inhibition of β-Lactamases

Recent studies have highlighted the role of phenylboronic acids in inhibiting β-lactamases, particularly class A and C enzymes. These enzymes are responsible for antibiotic resistance in various pathogens. The derivatives of phenylboronic acid, including our compound of interest, have demonstrated the ability to restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting these enzymes .

2. Anticancer Activity

Research has shown that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid have been tested for cytotoxicity against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in tumor cells through multiple pathways, including the modulation of cellular signaling cascades .

Case Studies

Study Findings Reference
Study on β-lactamase inhibitionDemonstrated that phenylboronic acid derivatives effectively inhibit KPC-2 and GES-5 enzymes, restoring antibiotic activity against resistant strains
Anticancer propertiesShowed cytotoxic effects on FaDu hypopharyngeal tumor cells with better efficacy than standard treatments like bleomycin
Molecular docking studiesIndicated strong binding affinities between the compound and target enzymes responsible for antibiotic resistance

Pharmacological Profiles

The pharmacological profiles of {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid suggest a multifaceted approach to therapy:

  • Synergistic Effects : In combination with β-lactam antibiotics like meropenem or ceftazidime, this compound enhances the therapeutic efficacy against resistant bacterial strains by inhibiting β-lactamases .
  • Low Cytotoxicity : In cell viability assays, the compound exhibited minimal cytotoxic effects on normal human cells while selectively targeting cancerous cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.